N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic benzodioxole carboxamide derivative characterized by a cyclopentylmethyl backbone substituted with a 2-hydroxyethoxy group. The benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in π-π interactions with biological targets.
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c18-7-8-22-16(5-1-2-6-16)10-17-15(19)12-3-4-13-14(9-12)21-11-20-13/h3-4,9,18H,1-2,5-8,10-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNOMPLILJPPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC3=C(C=C2)OCO3)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxole core, followed by the introduction of the cyclopentyl and hydroxyethoxy groups. The final step involves the formation of the carboxamide linkage. Specific reaction conditions, such as the use of methanesulfonic acid under reflux, are often employed to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups such as halides or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains. The specific application of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide in antimicrobial therapy is under investigation, with preliminary results suggesting effectiveness against resistant strains of bacteria.
Anticancer Potential
Quinoline derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro. Research conducted on similar compounds has highlighted their ability to induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents.
Neuroprotective Effects
The neuroprotective potential of quinoline derivatives is another area of interest. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide may also possess neuroprotective properties, warranting further exploration in neurodegenerative disease models.
Case Studies and Research Findings
Several studies have explored the biological activities of quinoline-based compounds:
- Study on Antimicrobial Activity : A recent study published in the Journal of Medicinal Chemistry investigated various quinoline derivatives and their effects on bacterial growth. The results indicated that certain modifications to the quinoline structure significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Research : A research article in Cancer Letters discussed the synthesis of novel quinoline derivatives and their cytotoxic effects on human cancer cell lines. The study found that specific structural features contributed to increased potency against cancer cells .
- Neuroprotection : In a study focusing on neurodegenerative diseases, researchers examined the protective effects of quinoline derivatives on neuronal cultures exposed to oxidative stress. The findings suggested that these compounds could mitigate cell death and preserve neuronal function .
Mechanism of Action
The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the compound’s specific structure and the context in which it is used .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects : IIc’s trifluoromethyl group increases electrophilicity, favoring interactions with enzymes like α-amylase .
- Bulk and Steric Effects : BNBC’s naphthalene group provides bulk for hydrophobic interactions in antitumor applications, while the target compound’s cyclopentyl group balances rigidity and flexibility .
Umami Flavor Enhancement (S807)
S807 activates the human umami receptor (T1R1/T1R3) at concentrations 1,000-fold lower than monosodium glutamate (MSG). Its heptan-4-yl chain optimizes receptor binding in the transmembrane domain (TMD), a feature shared with structurally distinct umami agonists like oxalamides . In contrast, the target compound’s hydroxyethoxy group may alter binding kinetics due to polar interactions.
Antidiabetic Activity (IIc)
IIc inhibits α-amylase (IC₅₀ = 2.1 µM) and reduces blood glucose levels in streptozotocin-induced diabetic mice by 40% at 50 mg/kg. The trifluoromethyl group enhances enzyme inhibition compared to non-halogenated analogs .
Cardiovascular Prevention (MDC/ADC)
MDC’s methoxybenzyl group stabilizes radical intermediates, while ADC’s acetylphenyl group enhances electron delocalization .
Antitumor Activity (BNBC)
BNBC activates the STING pathway, inducing interferon-β and suppressing tumor growth in murine models. Its bromine atom and naphthalene system enhance DNA binding affinity compared to simpler benzodioxole derivatives .
Pharmacokinetic and Toxicological Profiles
- Metabolism : S807 undergoes rapid oxidative metabolism in rat and human liver microsomes, primarily via CYP3A4-mediated hydroxylation . The target compound’s hydroxyethoxy group may reduce metabolic clearance by providing a site for glucuronidation.
- Analog-specific toxicities (e.g., BNBC’s immunostimulatory effects) highlight the need for tailored evaluations .
Biological Activity
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
The unique structure of this compound includes a benzo[d][1,3]dioxole moiety, which is known for its role in various biological activities, including antimicrobial and anticancer properties.
Anticancer Properties
Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : A study reported that related carboxamide derivatives showed IC values less than 10 nM against murine P388 leukemia and Lewis lung carcinoma cells . This suggests that the compound may possess potent anticancer activity.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Benzothiazole derivatives have been highlighted for their effectiveness against various bacterial strains, indicating that this compound could share similar properties:
- Mechanism of Action : The interaction with specific enzymes or receptors involved in bacterial cell wall synthesis has been noted, positioning it as a candidate for further investigation in the treatment of infections.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with benzo[d][1,3]dioxole-5-carboxylic acid and a suitable amine derivative.
- Reaction Conditions : The reaction is usually conducted in solvents such as dichloromethane or methanol under controlled heating conditions to facilitate the formation of the amide bond.
- Purification : Post-reaction, the product is purified using standard techniques such as recrystallization or chromatography.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various carboxamide derivatives on cancer cell lines. The findings indicated that certain derivatives exhibited promising anticancer activity with low IC values . This suggests potential for this compound in cancer therapy.
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of benzothiazole derivatives. The study found that these compounds effectively inhibited bacterial growth by targeting specific metabolic pathways involved in cell wall synthesis. Given the structural similarities, it is plausible that this compound may exhibit comparable activity.
Q & A
Q. Key Considerations :
- Solvent choice (e.g., dichloromethane for low-temperature reactions) .
- Catalysts: Triethylamine or DMAP for acid scavenging .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
Advanced: How can reaction conditions be optimized to enhance yield and purity?
Methodological Answer :
Optimization strategies include:
- Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity to identify ideal conditions.
- Continuous Flow Reactors : Improve mixing and heat transfer for exothermic steps (e.g., epoxide ring-opening) .
Q. Methodological Answer :
- NMR :
- ¹H NMR : Identify aromatic protons (δ 6.7–7.2 ppm, benzo[d][1,3]dioxole) and cyclopentyl methylene signals (δ 1.5–2.5 ppm) .
- ¹³C NMR : Confirm carbonyl (δ ~165 ppm) and ether linkages (δ ~100–110 ppm) .
- HRMS : Exact mass analysis (e.g., m/z 375.1684 [M+H]⁺) .
- FT-IR : Carboxamide C=O stretch (~1640 cm⁻¹) and hydroxyl O-H (~3400 cm⁻¹) .
Advanced: How can discrepancies in reported biological activity (e.g., IC₅₀ variability) be resolved?
Methodological Answer :
Common causes and solutions:
- Assay Variability : Standardize protocols (e.g., ATP-based vs. colorimetric kinase assays for EGFR inhibition) .
- Compound Stability : Test degradation under assay conditions (e.g., PBS pH 7.4, 37°C) via LC-MS .
- Cell Line Differences : Use isogenic cell panels to control for genetic background .
Q. Example Contradiction Analysis :
| Study | IC₅₀ (EGFR) | Cell Line | Assay Type |
|---|---|---|---|
| A | 12 nM | A549 | Luminescence |
| B | 85 nM | H1975 | Colorimetric |
| Resolution : Repeat assays in parallel using both cell lines and orthogonal methods . |
Basic: What computational tools predict target binding affinity?
Q. Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with EGFR (PDB: 1M17). Focus on hydrogen bonding with the carboxamide and π-π stacking with the benzo[d][1,3]dioxole .
- MD Simulations : GROMACS for stability analysis (e.g., RMSD < 2 Å over 100 ns) .
Validation : Compare docking scores (e.g., Vina score ≤ -8.0 kcal/mol) with experimental IC₅₀ values .
Advanced: How to address low metabolic stability in preclinical studies?
Q. Methodological Answer :
- Structural Modifications :
- Replace labile groups (e.g., methyl on cyclopentane for steric protection) .
- Introduce electron-withdrawing substituents to reduce CYP450 oxidation .
- In Vitro Assays : Microsomal stability testing (human liver microsomes, NADPH cofactor) .
Q. Methodological Answer :
- Storage : -20°C in amber vials under argon; desiccant to prevent hydrolysis .
- Handling : Use gloveboxes for hygroscopic steps; avoid aqueous solvents in synthesis .
Advanced: How to design SAR studies for improved selectivity?
Q. Methodological Answer :
- Core Modifications :
- Vary cyclopentyl substituents (e.g., hydroxyethoxy vs. methoxy) .
- Replace benzo[d][1,3]dioxole with benzofuran for altered π-surface .
- Assay Panel : Test against off-target kinases (e.g., HER2, VEGFR2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
